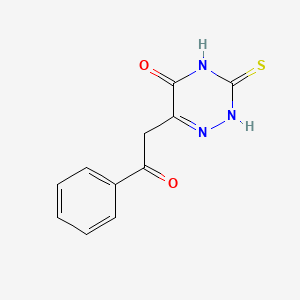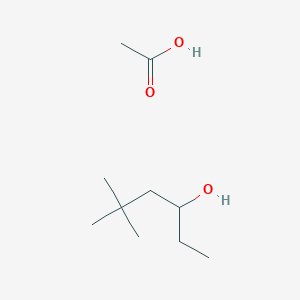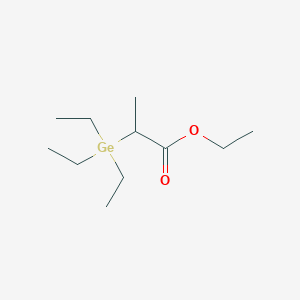
Ethyl 2-(triethylgermyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(triethylgermyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a unique combination of ethyl, triethylgermyl, and propanoate groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(triethylgermyl)propanoate can be synthesized through the esterification of propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction can be represented as follows:
CH3CH2COOH+CH3CH2OH→CH3CH2COOCH2CH3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(triethylgermyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce propanoic acid and ethanol.
Reduction: Reduction reactions can convert the ester into primary alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Propanoic acid and ethanol.
Reduction: Primary alcohols.
Substitution: Depending on the nucleophile, different substituted esters or other organic compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-(triethylgermyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-(triethylgermyl)propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent acids and alcohols, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
Ethyl 2-(triethylgermyl)propanoate can be compared with other esters, such as ethyl acetate and methyl butyrate. While these compounds share similar ester functional groups, this compound is unique due to the presence of the triethylgermyl group, which imparts distinct chemical properties and reactivity.
List of Similar Compounds
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Ethyl propionate: Used in the food industry for its pleasant smell.
Propiedades
Número CAS |
88011-28-3 |
|---|---|
Fórmula molecular |
C11H24GeO2 |
Peso molecular |
260.94 g/mol |
Nombre IUPAC |
ethyl 2-triethylgermylpropanoate |
InChI |
InChI=1S/C11H24GeO2/c1-6-12(7-2,8-3)10(5)11(13)14-9-4/h10H,6-9H2,1-5H3 |
Clave InChI |
RZUPZFJTGGQVJM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)[Ge](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


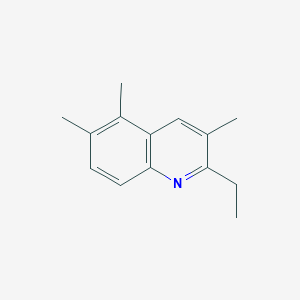
![2-{[2-Methyl-2-phenyl-1-(1H-1,2,4-triazol-1-yl)propyl]sulfanyl}pyrimidine](/img/structure/B14378947.png)
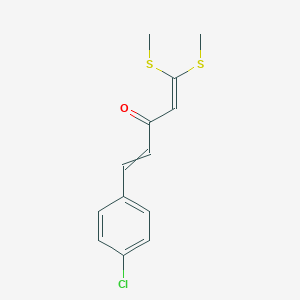
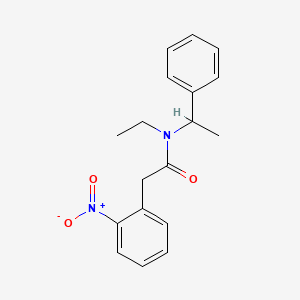
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid](/img/structure/B14378963.png)
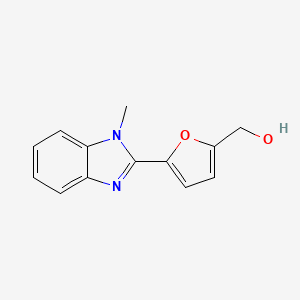
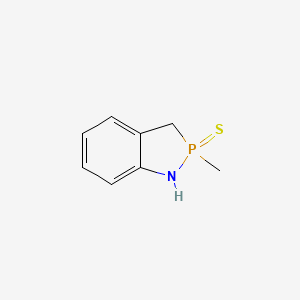
![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)
![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)



